3-(4-fluorophenyl)-1-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenyl)-1-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1H-pyrazole-5-carboxamide is a synthetic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties . This particular compound features a fluorophenyl group, which can enhance its biological activity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-1-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1H-pyrazole-5-carboxamide typically involves multi-step reactions. One common method includes the reaction of 4-fluorobenzaldehyde with hydrazine to form a hydrazone intermediate, which is then cyclized to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity . Catalysts and solvents are chosen to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-1-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-(4-fluorophenyl)-1-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1H-pyrazole-5-carboxamide has several scientific research applications:
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The fluorophenyl group enhances its binding affinity and specificity . Pathways involved include apoptosis and anti-inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
Uniqueness
The presence of the 1-methyl-1H-pyrazol-4-yl group in 3-(4-fluorophenyl)-1-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1H-pyrazole-5-carboxamide provides unique steric and electronic properties, enhancing its biological activity and stability compared to similar compounds .
Properties
Molecular Formula |
C23H22FN5O |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C23H22FN5O/c1-28-15-19(14-26-28)17-5-3-16(4-6-17)11-12-25-23(30)22-13-21(27-29(22)2)18-7-9-20(24)10-8-18/h3-10,13-15H,11-12H2,1-2H3,(H,25,30) |
InChI Key |
LXQXZBKFXFXTLA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.